Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to a benzoate ester
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets, receptors, or microorganisms . Pyrrolidine derivatives also have a broad spectrum of biological activities . .
Mode of Action
Quinoxaline and pyrrolidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline and pyrrolidine derivatives are known to affect various biochemical pathways, but the exact pathways would depend on the specific targets of the compound .
Biochemical Analysis
Biochemical Properties
Quinoxalines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to the active sites of enzymes or receptors, leading to changes in their activity
Cellular Effects
Quinoxalines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Drug metabolic reactions are typically divided into two classes: phase I and phase II metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihalide.
Coupling Reactions: The quinoxaline derivative is then coupled with the pyrrolidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoxaline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(quinoxalin-2-yloxy)benzoate
- Quinoxaline derivatives with different substituents
- Pyrrolidine-based compounds with various functional groups
Uniqueness
Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is unique due to its combined quinoxaline and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler quinoxaline or pyrrolidine derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
methyl 4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGTMVXSYBZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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